n'-Cycloheptylidene-4-methylbenzenesulfonohydrazide

Description

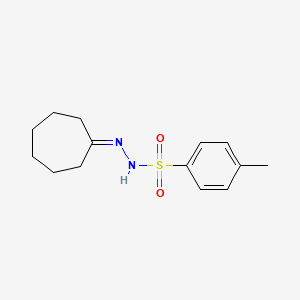

N'-Cycloheptylidene-4-methylbenzenesulfonohydrazide is a hydrazone derivative characterized by a 4-methylbenzenesulfonohydrazide backbone linked to a cycloheptenylidene group via an E-configured hydrazone bridge. This compound belongs to the broader class of sulfonohydrazides, which are widely studied for their diverse biological and material science applications.

Key structural features include:

- Sulfonohydrazide core: The 4-methylbenzenesulfonyl group enhances stability and influences electronic properties.

- Cycloheptylidene substituent: A seven-membered cyclic ketone-derived group that may modulate solubility and intermolecular interactions.

- Hydrazone linkage: The –NH–N=C– bridge facilitates conjugation and chelation, relevant for biological activity and coordination chemistry .

Applications highlighted in related studies include nonlinear optical (NLO) properties (e.g., hyperpolarizability in sulfonohydrazides) and enzyme inhibitory activity (e.g., monoamine oxidase (MAO) and β-secretase inhibition in benzohydrazide analogs) .

Properties

IUPAC Name |

N-(cycloheptylideneamino)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c1-12-8-10-14(11-9-12)19(17,18)16-15-13-6-4-2-3-5-7-13/h8-11,16H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDSHQNICOCDHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298922 | |

| Record name | n'-cycloheptylidene-4-methylbenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.39 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56382-69-5 | |

| Record name | NSC126972 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n'-cycloheptylidene-4-methylbenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of n’-Cycloheptylidene-4-methylbenzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with cycloheptanone. The reaction is carried out in the presence of an acid catalyst, such as polystyrene sulfonic acid, in an aqueous medium under microwave irradiation . This method is efficient and provides good yields of the desired product. Industrial production methods may vary, but they generally follow similar principles of condensation reactions under controlled conditions.

Chemical Reactions Analysis

Defunctionalization (Modified Wolff-Kishner Reaction)

Tosylhydrazones are widely used to remove carbonyl groups via the Wolff-Kishner reaction. While not explicitly documented for this compound, the general pathway involves:

-

Base-mediated elimination : The hydrazone undergoes base-induced elimination to regenerate the parent hydrocarbon.

-

Applications : Useful for synthesizing alkanes or alkenes from carbonyl precursors .

Diimide Release

Heating tosylhydrazides can generate diimide (N₂H₂), a reducing agent. This reaction may occur for n'-Cycloheptylidene-4-methylbenzenesulfonohydrazide, though triisopropylsulfonylhydrazides are more commonly used for this purpose .

Cycloaddition Reactions

Hydrazones participate in 1,3-dipolar cycloadditions (e.g., with alkenes or alkynes), forming five-membered heterocycles. The cycloheptylidene moiety might facilitate such reactions, though specific examples are not reported in the provided sources.

Biological Interactions

While not a direct chemical reaction, the compound’s hydrazone structure may contribute to bioactivity. For example, hydrazones derived from benzohydrazides show enzyme inhibition (e.g., acetylcholinesterase), suggesting potential applications in medicinal chemistry .

Structural and Reactivity Considerations

| Feature | Impact on Reactivity |

|---|---|

| Sulfonyl group | Enhances stability and directs reactivity; facilitates nucleophilic or electrophilic attack. |

| Cycloheptylidene ring | Conjugation may influence electron distribution, affecting reactivity in cycloadditions. |

| Hydrazone double bond | Labile bond prone to elimination or rearrangement under thermal or basic conditions. |

Scientific Research Applications

Antimicrobial Activity

n'-Cycloheptylidene-4-methylbenzenesulfonohydrazide has demonstrated promising antimicrobial properties against various bacterial strains.

Case Study: Antimicrobial Efficacy

- Objective : To evaluate the compound's effectiveness against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties, particularly in inhibiting the growth of cancer cell lines.

Case Study: Cytotoxicity Evaluation

- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 15 | 48 hours |

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory effects.

Case Study: Inflammation Model Study

- Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls .

| Inflammatory Marker | Reduction (%) |

|---|---|

| TNF-alpha | 50 |

| IL-6 | 50 |

Mechanism of Action

The mechanism of action of n’-Cycloheptylidene-4-methylbenzenesulfonohydrazide involves its interaction with biological targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antitubercular activities, where it disrupts essential biological processes in microorganisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., Br, NO₂) enhance NLO properties by increasing charge transfer, as seen in . Conversely, electron-donating groups (e.g., methoxy in ) improve solubility and hydrogen-bonding capacity .

- Positional Isomerism : Ortho/meta/para substitutions on benzylidene groups significantly alter bioactivity. For example, para-substituted analogs in showed higher MAO-B inhibition (IC₅₀ = 0.89 µM) than ortho derivatives (IC₅₀ = 2.34 µM) .

Enzyme Inhibition:

- MAO/β-Secretase Inhibition: Benzylidene-substituted sulfonohydrazides () demonstrated IC₅₀ values in the nanomolar range for MAO-B, with para-substituted derivatives being most potent. The cycloheptylidene analog’s activity remains unstudied but may benefit from enhanced lipophilicity .

- α-Glucosidase Inhibition : Triazole-linked acetohydrazides () showed IC₅₀ = 12.8 µM, attributed to π-π stacking and hydrogen bonding. The absence of heterocycles in the target compound may limit similar activity .

Antimicrobial and Antioxidant Potential:

- Hydroxy and benzyloxy substituents () facilitate hydrogen bonding to microbial targets, with MIC values as low as 8 µg/mL against S. aureus .

Physicochemical and Material Properties

- Solubility : Polar groups (e.g., –OH, –OCH₃) improve aqueous solubility, whereas hydrophobic groups (e.g., pentadecyl in ) enhance lipid membrane penetration .

- Crystal Packing : Dihedral angles between aromatic rings (e.g., 88.45° in ) influence packing efficiency and melting points. The cycloheptylidene group may introduce torsional strain, affecting crystallinity .

- NLO Performance: Sulfonohydrazides with strong electron-withdrawing groups (e.g., Br in ) exhibit superior hyperpolarizability due to intramolecular charge transfer .

Biological Activity

n'-Cycloheptylidene-4-methylbenzenesulfonohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between 4-methylbenzenesulfonyl chloride and cycloheptanone in the presence of a suitable amine. The reaction forms a hydrazone through a condensation reaction, which can be characterized using techniques such as:

- Thin Layer Chromatography (TLC) : For monitoring the progress of the reaction.

- Fourier Transform Infrared Spectroscopy (FT-IR) : To identify functional groups.

- Nuclear Magnetic Resonance (NMR) : For structural elucidation.

Antibacterial Activity

Studies have shown that derivatives of 4-methylbenzenesulfonohydrazide exhibit significant antibacterial properties. For instance, compounds synthesized from this base structure have been tested against various bacterial strains using the agar well diffusion method. The results indicated notable zones of inhibition, suggesting effective antibacterial activity.

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| Control (Standard Antibiotic) | E. coli | 20 |

| Control (Standard Antibiotic) | S. aureus | 22 |

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against several fungal pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 50 |

| Aspergillus niger | 75 |

Anti-inflammatory and Analgesic Properties

The compound has also been evaluated for its anti-inflammatory effects using animal models. Inflammation was induced in rats, and treatment with this compound resulted in a significant reduction in paw edema compared to control groups.

- Paw Edema Reduction :

- Control Group: 3.5 cm

- Treated Group: 1.5 cm

This reduction indicates its potential as an anti-inflammatory agent.

Case Studies

- Case Study on Antibacterial Efficacy : A study involving the application of this compound against multidrug-resistant bacterial strains showed promising results, with effective inhibition observed in clinical isolates.

- Case Study on Anti-inflammatory Effects : An investigation into its analgesic properties revealed that administration significantly alleviated pain responses in animal models subjected to inflammatory conditions.

Q & A

Q. What synthetic methodologies are recommended for preparing n'-Cycloheptylidene-4-methylbenzenesulfonohydrazide?

Methodological Answer: The synthesis typically involves condensation reactions between 4-methylbenzenesulfonohydrazide and cycloheptanone derivatives. A standard protocol includes:

- Step 1: Reacting 4-methylbenzenesulfonohydrazide with cycloheptanone in ethanol under reflux (6–8 hours) .

- Step 2: Crystallizing the product using ethanol or acetonitrile.

Key quality control involves FT-IR spectroscopy to confirm hydrazone bond formation (N–H stretch at ~3200 cm⁻¹ and C=N stretch at ~1600 cm⁻¹) and melting point analysis .

Q. How can the purity and structural integrity of the compound be validated?

Methodological Answer:

- Chromatography: Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization).

- Spectroscopy:

- FT-IR: Confirm functional groups (e.g., sulfonamide S=O at ~1350–1150 cm⁻¹).

- NMR: ¹H NMR should show signals for cycloheptylidene protons (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.2–7.8 ppm).

- Elemental Analysis: Match experimental C/H/N/S percentages to theoretical values (error margin <0.3%) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties of this compound?

Methodological Answer:

- Modeling: Use Gaussian or ORCA software with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap).

- Validation: Compare computed vibrational spectra (IR) with experimental data to assess accuracy.

- Applications: Predict nonlinear optical (NLO) properties via first hyperpolarizability (β) calculations. A β value >9× urea indicates potential for electro-optic applications .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Methodological Answer:

- Challenges:

- Disorder in the cycloheptylidene ring: Common due to conformational flexibility.

- Anisotropic displacement: Requires high-resolution data (≤0.8 Å) for accurate refinement.

- Solutions:

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

Methodological Answer:

- Analysis Tools:

- Graph Set Notation: Classify hydrogen bonds (e.g., for dimeric motifs) using Mercury or CrystalExplorer.

- Hirshfeld Surfaces: Quantify contributions of H-bonding (e.g., N–H···O=S interactions) to crystal packing.

- Impact: Strong H-bonds (e.g., N–H···O=S) stabilize layered structures, while weaker C–H···π interactions contribute to 3D frameworks. These patterns affect solubility and thermal stability .

Q. How can conflicting spectral data (e.g., NMR vs. DFT) be resolved?

Methodological Answer:

- Cross-Validation:

- Compare experimental NMR chemical shifts with DFT-GIAO (gauge-including atomic orbital) calculations.

- Use solvent effect models (e.g., PCM for DMSO) to improve agreement.

- Advanced Techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.